

# Theoretical & Structural Dynamics of Cholesteryl Hexadecyl Carbonate

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## Compound of Interest

Compound Name: Cholesteryl hexadecyl carbonate

CAS No.: 15455-87-5

Cat. No.: B095776

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## Executive Summary

**Cholesteryl Hexadecyl Carbonate** (CHC), also known as Cholesteryl Cetyl Carbonate (CAS: 15455-87-5), represents a distinct class of liquid crystalline materials where the rigid steroid nucleus is coupled to a saturated hexadecyl (C16) chain via a carbonate linkage.[1][2] Unlike standard cholesteryl esters, the carbonate group introduces unique polarity and conformational flexibility, significantly altering the mesogenic properties and packing density.

This guide details the theoretical frameworks required to model CHC structure, from atomistic molecular dynamics (MD) to macroscopic phase transition theories.[1] It serves as a blueprint for researchers utilizing CHC in thermochromic sensors, liposomal drug delivery systems, and photonics.[1]

## Part 1: Molecular Architecture & Physicochemical Basis

### The Static Model: Structural Topology

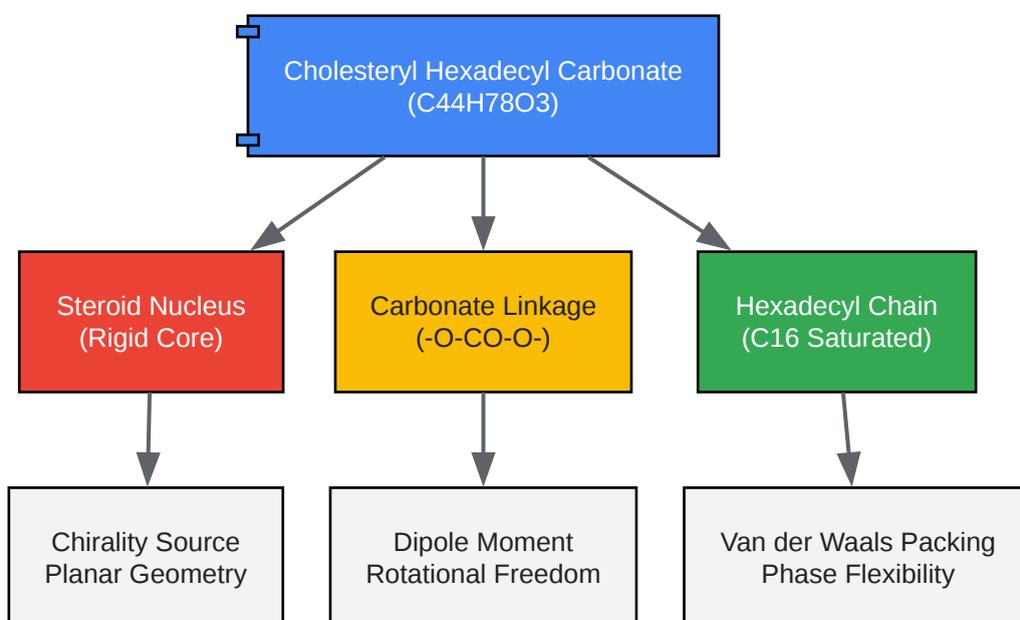
The theoretical model of CHC is built upon three distinct functional domains. Understanding the interplay between these domains is critical for predicting self-assembly behavior.[2]

- The Rigid Core (Steroid Nucleus): A fused tetracyclic ring system (cyclopentanoperhydrophenanthrene) that provides mechanical rigidity and chirality.[1] The

chiral centers at C3, C8, C9, C10, C13, C14, C17, and C20 induce the helical twist necessary for the cholesteric phase.[1]

- The Flexible Tail (Hexadecyl Chain): A saturated C16 hydrocarbon chain.[1] In theoretical modeling, this acts as a "solvent-like" spacer that stabilizes the smectic or cholesteric layering through van der Waals interactions.
- The Linker (Carbonate Group): The defining feature. Unlike a simple ester, the carbonate (–O–CO–O–) linkage possesses a higher dipole moment and increased rotational freedom. This affects the "tilt" of the molecule within a liquid crystal mesophase.

## Visualization of Molecular Hierarchy



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Figure 1: Hierarchical decomposition of CHC.[1][2] The carbonate linker acts as the critical pivot point influencing phase transition temperatures.

## Part 2: Phase Behavior & Theoretical Modeling[1]

### Mesophase Transitions

CHC exhibits thermotropic liquid crystalline behavior.[1] Unlike shorter-chain homologues, the C16 chain length stabilizes the mesophase at lower temperatures.

- Crystal State (< 8°C): The molecules pack in a Monolayer Type I or II structure.[1] The carbonate dipoles align to maximize electrostatic stability.
- Liquid Crystalline Phase (8°C – 36°C): CHC enters a cholesteric (chiral nematic) phase.[1][2] The molecules possess long-range orientational order but lack positional order. The chiral steroid core induces a helical twist in the director field.
- Isotropic Liquid (> 36°C): Thermal energy overcomes the intermolecular forces, resulting in a disordered fluid.[1]

Note on Drug Delivery: The transition at ~36°C is physiologically relevant, making CHC an excellent candidate for thermosensitive drug release carriers that "melt" or destabilize upon contact with the body (37°C).

## Landau-de Gennes Theory Application

To model the macroscopic ordering of CHC, we utilize the Landau-de Gennes theory. The free energy density (

) is expanded as a function of the order parameter tensor

: [1][2]

- : Material constants specific to CHC.
- : The supercooling limit temperature.
- Relevance: This equation models the first-order phase transition from Isotropic to Cholesteric. For CHC, the "B" term is critical as it dictates the stability of the cholesteric phase against thermal fluctuations near 36°C.

## Part 3: Computational Approaches (MD Simulations)

To predict the interaction of CHC with lipid bilayers (e.g., in liposome formulation), Atomistic Molecular Dynamics (MD) is the gold standard.[1]

### Force Field Selection[2]

- CHARMM36 Lipid Force Field: Highly recommended.[1] It accurately parameters the steroid ring flexibility and the ester/carbonate torsional barriers.
- GROMOS (e.g., 54A7): A valid alternative, particularly if unifying with protein simulations, though parameterization of the carbonate tail may require validation against quantum mechanical (QM) calculations.[1]

## Simulation Protocol (Step-by-Step)

- Topology Generation:
  - Generate the topology for the carbonate linkage. Standard cholesterol topologies must be modified to insert the extra oxygen and carbonyl group.
  - Validation: Calculate partial charges using RESP (Restrained Electrostatic Potential) fitting at the HF/6-31G\* level.[1][2]
- System Construction:
  - Pack CHC molecules into a simulation box (randomly for isotropic start, or pre-aligned for crystal).
  - Solvate with TIP3P water model if simulating a dispersed system.
- Equilibration Workflow:
  - Minimization: Steepest descent (5000 steps) to remove steric clashes.
  - NVT (Canonical): Heat from 0K to 310K (37°C) over 100 ps.[1][2] Use a Langevin thermostat.
  - NPT (Isobaric-Isothermal): Pressurize to 1 atm. Use a semi-isotropic Berendsen or Parrinello-Rahman barostat to allow the simulation box to adjust dimensions (crucial for liquid crystals to find their natural layer spacing).[1][2]

## MD Workflow Diagram



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Figure 2: Standardized MD pipeline for equilibrating **Cholesteryl Hexadecyl Carbonate** systems.

## Part 4: Experimental Validation Protocols

A theoretical model is only as good as its experimental validation. The following protocols ensure the physical properties match the simulated predictions.

### Differential Scanning Calorimetry (DSC)

Objective: Determine exact phase transition temperatures (

and

).

- Protocol:
  - Load 2-5 mg of pure CHC into an aluminum pan.
  - Heat Cycle 1: Heat from 0°C to 100°C at 10°C/min to erase thermal history.
  - Cool Cycle: Cool to 0°C at 5°C/min. (Look for supercooling effects).
  - Heat Cycle 2: Heat to 100°C at 2°C/min.
- Expected Data: Endothermic peaks at ~8°C (Crystal melt) and ~36°C (Clearing point).[1][2]

### X-Ray Diffraction (XRD)

Objective: Measure the d-spacing (layer thickness) to validate the "Monolayer" vs "Bilayer" packing model.

- Protocol:

- Use Cu-K radiation ( ).<sup>[1][2]</sup>
- Scan range ( ): 1° to 30°. <sup>[1]</sup>
- Analysis:
  - Small Angle Region (1°-5°): Corresponds to the smectic layer spacing ( ).<sup>[1][2]</sup> For CHC, should approximate the molecular length (~25-30 ) if Monolayer Type I packing is present.<sup>[1][2]</sup>
  - Wide Angle Region (15°-25°): Corresponds to the intermolecular spacing between alkyl chains (typically ~4.5 for liquid-like chains).<sup>[1][2]</sup>

## Data Summary Table<sup>[2]</sup>

Parameter	Value / Range	Method of Determination
Molecular Formula	C	Mass Spectrometry
	H	
	O	
Melting Point ( )	-8°C	DSC / Polarized Microscopy
Clearing Point ( )	-36°C	DSC / Polarized Microscopy
Packing Motif	Monolayer (Type I)	XRD (Small Angle)
Space Group	Monoclinic ( ) or ( )	Single Crystal XRD (Analogous to COC)
Force Field	CHARMM36 Lipid	Computational Simulation

## References

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## Sources

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